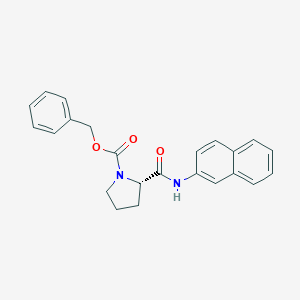

Z-L-proline beta-naphthylamide

Descripción general

Descripción

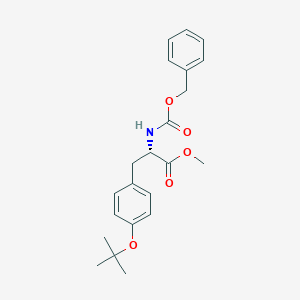

Z-L-proline beta-naphthylamide is a biochemical used for proteomics research . It is a proline derivative .

Molecular Structure Analysis

The molecular formula of Z-L-proline beta-naphthylamide is C23H22N2O3, and it has a molecular weight of 374.43 g/mol . The structure of this compound is not directly provided in the search results.Chemical Reactions Analysis

Z-L-proline beta-naphthylamide is a substrate used for testing enzyme activity . Proline-based reactions are known to be catalyzed by L-proline, which is a small, non-toxic, and readily available molecule . The first intermolecular direct enantioselective aldol reaction catalyzed by L-proline was reported using acetone and 4-nitrobenzaldehyde as the substrates .Aplicaciones Científicas De Investigación

Role in Plant Stress Tolerance

Z-L-proline beta-naphthylamide, although not directly mentioned, shares structural similarities with proline, which plays a crucial role in plant stress tolerance. Proline accumulation in plants is a response to environmental stresses such as drought, salinity, extreme temperatures, and heavy metal exposure. It contributes positively to enzyme and membrane integrity and helps in osmotic adjustment under stress conditions. While the direct application of proline to plants under stress has shown significant improvements in growth and yield, the mechanism of action and the most effective application strategies are still under research. This insight could be extrapolated to Z-L-proline beta-naphthylamide to investigate its potential application in improving plant stress resistance through genetic engineering or exogenous application strategies (Ashraf & Foolad, 2007).

Medicinal Chemistry and Pharmacology

Z-L-proline beta-naphthylamide, as part of the naphthalimide family, is structurally related to compounds exhibiting significant medicinal applications. Naphthalimide derivatives have shown extensive potential in medicinal applications, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory treatments. These compounds interact with biological cations, anions, small molecules, and macromolecules through noncovalent bonds, displaying a broad spectrum of activity. Their structural versatility allows for the development of various medicinal agents, highlighting the potential of Z-L-proline beta-naphthylamide derivatives in pharmaceutical research (Gong et al., 2016).

Antitumor Activity

Naphthalimide analogs, including potentially Z-L-proline beta-naphthylamide derivatives, have been extensively researched for their antitumor properties. These compounds are designed to enhance DNA binding affinity and antitumor efficacy, exploring different derivations of the naphthalimide pharmacophores. The research includes developing heterocyclic fused naphthalimides, bis-naphthalimides, and carboxamide derivatives to increase the structural diversity of antitumor agents and identify novel targets and mechanisms of action (Chen et al., 2018).

Toxicity and Environmental Impact

While the direct studies on Z-L-proline beta-naphthylamide were not found, research on naphthalimide derivatives, including environmental and toxicological aspects, is crucial for understanding the broader implications of these compounds. The toxicity of naphthenic acids, a class of compounds related to the naphthalene framework, in environmental samples underscores the need for comprehensive studies on the toxicity, degradation, and environmental impact of Z-L-proline beta-naphthylamide and its derivatives. Understanding these aspects is vital for mitigating potential environmental risks and ensuring the safe application of these compounds in various fields (Headley et al., 2009).

Safety And Hazards

Z-L-proline beta-naphthylamide is classified as Carcinogenicity (Category 1B), H350 according to the Safety Data Sheet . It may cause cancer . It is advised to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

benzyl (2S)-2-(naphthalen-2-ylcarbamoyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3/c26-22(24-20-13-12-18-9-4-5-10-19(18)15-20)21-11-6-14-25(21)23(27)28-16-17-7-2-1-3-8-17/h1-5,7-10,12-13,15,21H,6,11,14,16H2,(H,24,26)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQYOPCQZVPOCL-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435802 | |

| Record name | Z-L-proline beta-naphthylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-L-proline beta-naphthylamide | |

CAS RN |

86925-99-7 | |

| Record name | Z-L-proline beta-naphthylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cbz-L-proline β-naphthylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B554265.png)

![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)

![glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B554275.png)